3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a thiophene ring, a piperazine moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multi-step procedures. The process begins with the preparation of the thiophene ring, followed by the introduction of the piperazine moiety. The final steps involve the formation of the benzamide structure and the attachment of the propoxy group. Common reagents used in these reactions include thiophene, piperazine, and benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups can produce the corresponding alcohols .
Scientific Research Applications
3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interactions with biological systems and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can modulate enzyme activity. These interactions can lead to various biological effects, including modulation of signal transduction pathways and alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide: Similar in structure but with different substituents on the benzamide ring.
N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide: Contains a chloro substituent, which can alter its chemical and biological properties.
Uniqueness
3-propoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propoxy group, in particular, can influence its solubility and interaction with biological targets .
Properties
Molecular Formula |
C26H28N4O3S2 |
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Molecular Weight |
508.7 g/mol |
IUPAC Name |
3-propoxy-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C26H28N4O3S2/c1-2-16-33-22-6-3-5-19(18-22)24(31)28-26(34)27-20-8-10-21(11-9-20)29-12-14-30(15-13-29)25(32)23-7-4-17-35-23/h3-11,17-18H,2,12-16H2,1H3,(H2,27,28,31,34) |
InChI Key |
YHGCCJPLPKCCEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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